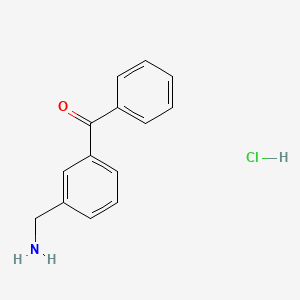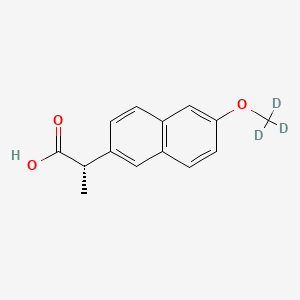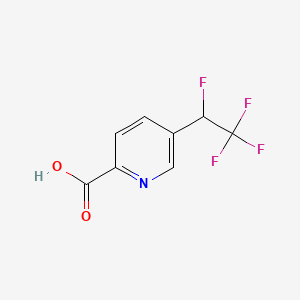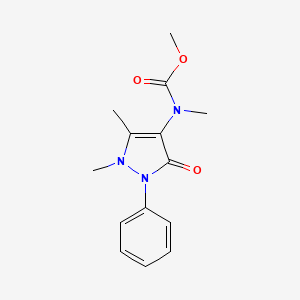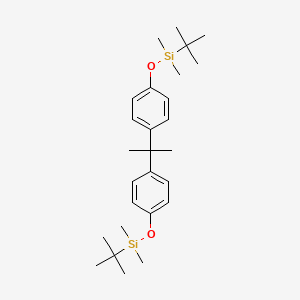
((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane): is a complex organic compound known for its unique structural properties. It is characterized by the presence of a propane-2,2-diyl group linked to two 4,1-phenylene groups, which are further connected to tert-butyldimethylsilane groups through oxygen atoms. This compound is often used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) typically involves a multi-step process. One common method includes the reaction of propane-2,2-diylbis(4,1-phenylene) with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new silyl derivatives or other functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the development of new materials with enhanced properties .
Biology: The compound is used in biological research for the modification of biomolecules. Its silyl groups can protect sensitive functional groups during chemical reactions, allowing for selective modifications .
Medicine: In medicinal chemistry, ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) is explored for its potential in drug delivery systems. The compound’s stability and reactivity make it suitable for the development of prodrugs and other therapeutic agents .
Industry: Industrially, the compound is used in the production of high-performance polymers and coatings. Its unique structural properties contribute to the development of materials with improved mechanical and thermal stability .
Mecanismo De Acción
The mechanism of action of ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) involves its ability to undergo various chemical transformationsThis reactivity is crucial for its applications in synthesis and material science .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, through its reactive silyl groups. These interactions can modulate biological pathways and contribute to its potential therapeutic effects .
Comparación Con Compuestos Similares
((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol): This compound has similar structural features but lacks the silyl groups, making it less reactive in certain applications.
((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate): This compound contains acrylate groups, which provide different reactivity and applications compared to the silyl derivative.
Uniqueness: The presence of tert-butyldimethylsilane groups in ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) imparts unique reactivity and stability, making it suitable for a wide range of applications in synthesis, material science, and medicinal chemistry .
Propiedades
Fórmula molecular |
C27H44O2Si2 |
|---|---|
Peso molecular |
456.8 g/mol |
Nombre IUPAC |
tert-butyl-[4-[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propan-2-yl]phenoxy]-dimethylsilane |
InChI |
InChI=1S/C27H44O2Si2/c1-25(2,3)30(9,10)28-23-17-13-21(14-18-23)27(7,8)22-15-19-24(20-16-22)29-31(11,12)26(4,5)6/h13-20H,1-12H3 |
Clave InChI |
UBQOPYRGNNTVOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol,trifluoroaceticacid](/img/structure/B13451402.png)
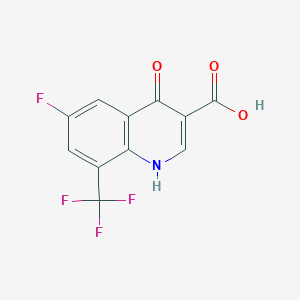
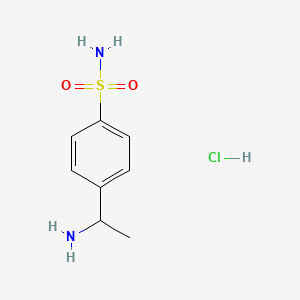
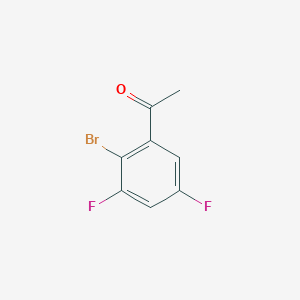
amine hydrochloride](/img/structure/B13451436.png)
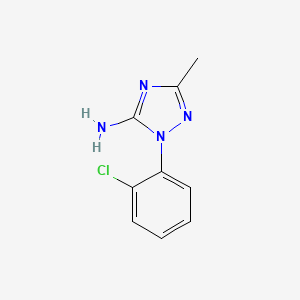
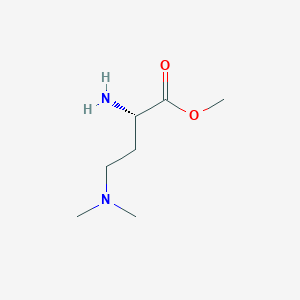
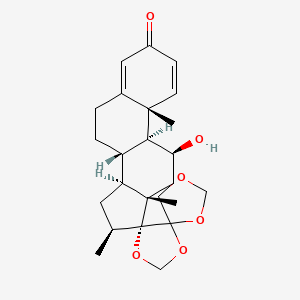

![(3alpha)-3-[(4-Nitrobenzoyl)oxy]pregn-4-en-20-one](/img/structure/B13451464.png)
